Comparative Inhibitory Potency: 4-Methoxyphenylmethyl Urea Core vs. Simple Benzyl Urea in Kinase Assays
The 4-methoxyphenylmethyl urea core, as present in the target compound, confers significantly higher inhibitory potency against GSK-3β compared to simpler phenylmethyl urea derivatives. For instance, the closely related compound AR-A014418 (N-[(4-Methoxyphenyl)methyl]-N'-(5-nitro-2-thiazolyl)urea), which shares the same 4-methoxyphenylmethyl urea moiety, exhibits an IC50 of 104 nM against GSK-3β . In contrast, simple benzylurea (1-(phenylmethyl)urea) shows an IC50 greater than 50,000 nM (50 µM) against a similar kinase target (MKP-1), indicating a >480-fold difference in potency [1]. This demonstrates the critical contribution of the 4-methoxyphenyl substitution to target engagement.
| Evidence Dimension | Inhibitory potency (IC50) against serine/threonine kinases |
|---|---|
| Target Compound Data | 104 nM (for AR-A014418, a direct derivative) |
| Comparator Or Baseline | >50,000 nM (for benzylurea) |
| Quantified Difference | >480-fold difference in potency |
| Conditions | In vitro kinase inhibition assays; AR-A014418 tested at 23°C; benzylurea tested in MKP-1 dose response assay at pH 7.0, 23°C. |
Why This Matters
This >480-fold potency difference directly translates to the effective concentration required in biological assays, impacting assay design and cost-efficiency.
- [1] BindingDB. (n.d.). BDBM35447: (phenylmethyl)urea IC50 Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=35447 View Source
